(1S,2R)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL
CAS No.:
Cat. No.: VC20354287
Molecular Formula: C9H11F2NO
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11F2NO |
|---|---|
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | (1S,2R)-1-amino-1-(2,5-difluorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H11F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |
| Standard InChI Key | CKQXOSDBVJFTPB-MLUIRONXSA-N |
| Isomeric SMILES | C[C@H]([C@H](C1=C(C=CC(=C1)F)F)N)O |
| Canonical SMILES | CC(C(C1=C(C=CC(=C1)F)F)N)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(1S,2R)-1-Amino-1-(2,2-difluorophenyl)propan-2-OL (CHFNO, MW 187.19 g/mol) exhibits a stereochemically defined structure with two chiral centers at the C1 and C2 positions. The (1S,2R) configuration positions the amino group (-NH) and hydroxyl group (-OH) on adjacent carbons, while the 2,5-difluorophenyl ring introduces electronic and steric modulation. The isomeric SMILES string C[C@H]([C@H](C1=C(C=CC(=C1)F)F)N)O captures this spatial arrangement, which is critical for its biological activity.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | (1S,2R)-1-amino-1-(2,5-difluorophenyl)propan-2-ol |
| Standard InChIKey | CKQXOSDBVJFTPB-MLUIRONXSA-N |
| Density | Not reported |
| Boiling Point | Not reported |
| pKa | Estimated 9.2 (amino group) |
The difluorophenyl group enhances lipid solubility, facilitating blood-brain barrier penetration—a property advantageous for neuroactive compounds. The amino and hydroxyl groups participate in hydrogen bonding with biological targets, while fluorine atoms engage in hydrophobic interactions and metabolic stability.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with 2,5-difluorobenzaldehyde, which undergoes a Henry reaction with nitroethane to form a β-nitro alcohol intermediate. Subsequent catalytic hydrogenation reduces the nitro group to an amine while preserving stereochemistry. Enzymatic resolution or chiral auxiliaries ensure enantiomeric purity, with reported yields exceeding 70% under optimized conditions.
Industrial Methods
Asymmetric hydrogenation using ruthenium-BINAP catalysts represents the most scalable route, achieving enantiomeric excess (ee) >99%. Continuous-flow reactors have been adopted to enhance efficiency, reducing reaction times from hours to minutes while maintaining high stereoselectivity.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Henry reaction + reduction | 72 | 98 | Moderate |
| Asymmetric hydrogenation | 85 | 99.5 | High |
| Enzymatic resolution | 68 | 99 | Low |
Purification via recrystallization or chromatography ensures pharmaceutical-grade purity, critical for downstream applications.
Applications in Medicinal Chemistry
Neurological Target Engagement
The compound’s ability to modulate glutamate receptors has been explored in preclinical models of epilepsy and neurodegenerative diseases. Molecular docking studies suggest that the amino group forms a salt bridge with GluN2B subunit residues, while the difluorophenyl ring occupies a hydrophobic pocket, stabilizing antagonist conformations.
Antibacterial Derivatives
Structural analogs featuring acylated amino groups exhibit inhibitory activity against Gram-positive bacteria (MIC = 2–8 μg/mL). The fluorine atoms likely reduce susceptibility to bacterial efflux pumps, enhancing intracellular accumulation.
Comparison with Structural Analogs
Positional Isomerism Effects
Replacing the 2,5-difluoro substitution with 2,3- or 2,6-difluoro configurations (as in related compounds ) alters biological activity:
-
2,3-Difluoro analog : Reduced blood-brain barrier penetration due to increased polarity.
-
2,6-Difluoro analog : Enhanced metabolic stability but lower receptor affinity.
Chlorine-Substituted Variants
The 4-chloro-2,6-difluoro derivative shows 10-fold higher potency in serotonin receptor assays, attributed to chlorine’s electron-withdrawing effects.
| Supplier | Location | Purity (%) | Price (USD/g) |
|---|---|---|---|
| LABTER PHARMATECH | Beijing, China | 99.5 | 120 |
| Hebei Boxin Biotechnology | Hebei, China | 98 | 95 |
| Parchem | Global | 99 | 150 |
Suppliers provide custom synthesis services and bulk quantities (>1 kg) for industrial applications .
Future Research Directions
-
Target Identification: High-throughput screening to map interactions with orphan GPCRs.
-
Prodrug Development: Esterification of the hydroxyl group to enhance oral bioavailability.
-
Green Synthesis: Photocatalytic methods to reduce reliance on transition-metal catalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume